((2R,3R,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogen sulfate
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Overview
Description
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is a chromogenic substrate commonly used in molecular biology and biochemistry. It is a derivative of indole and galactose, and it is primarily utilized to detect the activity of β-galactosidase enzymes. When cleaved by β-galactosidase, it produces a blue precipitate, making it a valuable tool for various assays and screening methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with β-D-galactopyranoside under specific conditions. The compound is often dissolved in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create stock solutions . The reaction conditions must be carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The stock solutions are typically stored at -20°C in the dark to maintain their stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate primarily undergoes hydrolysis when exposed to β-galactosidase. This hydrolysis reaction cleaves the glycosidic bond, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes to produce an intensely blue product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-galactosidase and occurs under mild conditions. The reaction is often carried out in aqueous solutions, and the presence of buffers can help maintain the optimal pH for enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is 5,5’-dibromo-4,4’-dichloro-indigo, which is responsible for the blue color observed in assays .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is widely used in scientific research for various applications:
Molecular Biology: It is used in blue-white screening to distinguish recombinant from non-recombinant colonies in cloning experiments.
Biochemistry: The compound is employed in enzyme assays to detect β-galactosidase activity.
Histochemistry: It is used to visualize β-galactosidase activity in tissue samples.
Bacteriology: The compound helps in identifying bacterial strains that express β-galactosidase.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxy-1H-indole, which then dimerizes and oxidizes to form the blue precipitate . This reaction is highly specific to β-galactosidase, making it a reliable indicator of the enzyme’s presence and activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside: This compound is similar but is hydrolyzed by α-galactosidase instead of β-galactosidase.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide: Another chromogenic substrate used for detecting β-glucuronidase activity.
Uniqueness
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside-6-sulfate is unique due to its high specificity for β-galactosidase and its ability to produce a distinct blue color upon hydrolysis. This makes it an invaluable tool for various biochemical and molecular biology applications .
Properties
Molecular Formula |
C14H15BrClNO9S |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C14H15BrClNO9S/c15-5-1-2-6-9(10(5)16)7(3-17-6)25-14-13(20)12(19)11(18)8(26-14)4-24-27(21,22)23/h1-3,8,11-14,17-20H,4H2,(H,21,22,23)/t8-,11+,12+,13-,14-/m1/s1 |
InChI Key |
FPLSCLTVKXSOHD-AEOCFKNESA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O)Cl)Br |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O)Cl)Br |
Origin of Product |
United States |
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